molecular formula C28H30N4 B5071204 N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE

N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE

Cat. No.: B5071204
M. Wt: 422.6 g/mol
InChI Key: BDUKQAPOADCBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE typically involves the reaction of 1,2-diaminoethane with 1,2,3,4-tetrahydroacridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N2-BIS(1,2,3,4-TETRAHYDROACRIDIN-9-YL)ETHANE-1,2-DIAMINE stands out due to its unique tetrahydroacridinyl groups, which confer distinct chemical and biological properties. These groups enhance its ability to form stable complexes with metal ions and interact with biological molecules, making it a valuable compound in various research fields .

Properties

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)31-23)29-17-18-30-28-21-11-3-7-15-25(21)32-26-16-8-4-12-22(26)28/h1,3,5,7,9,11,13,15H,2,4,6,8,10,12,14,16-18H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUKQAPOADCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCNC4=C5CCCCC5=NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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